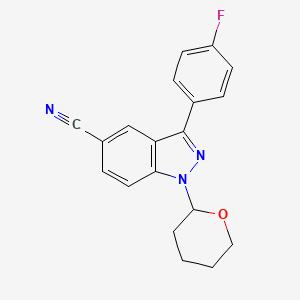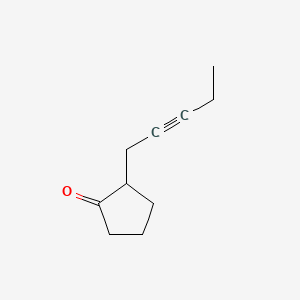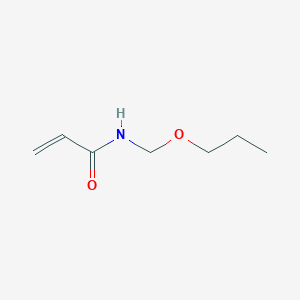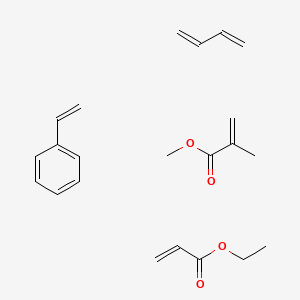![molecular formula C23H29ClN4O B13741365 3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one](/img/structure/B13741365.png)
3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.
Introduction of the Benzyl and Chloro Groups: The benzyl and chloro substituents are introduced through nucleophilic substitution reactions.
Attachment of the Dimethylamino Propylamino Group: This step involves the reaction of the intermediate with 3-(dimethylamino)propylamine under controlled conditions to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic or chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl-propyl]-4-bromo-N-(3-dimethylamino-propyl)-benzamide
- 3-(Dimethylamino)-1-propylamine
Uniqueness
3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one stands out due to its specific substituents, which confer unique chemical and biological properties. Its combination of benzyl, chloro, and dimethylamino propylamino groups makes it a versatile compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H29ClN4O |
|---|---|
Molekulargewicht |
413.0 g/mol |
IUPAC-Name |
3-benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one |
InChI |
InChI=1S/C23H29ClN4O/c1-4-20(25-13-8-14-27(2)3)22-26-21-15-18(24)11-12-19(21)23(29)28(22)16-17-9-6-5-7-10-17/h5-7,9-12,15,20,25H,4,8,13-14,16H2,1-3H3 |
InChI-Schlüssel |
VQTVKAGNCMNFBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



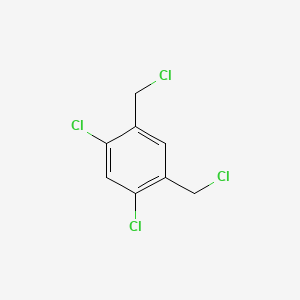

![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)


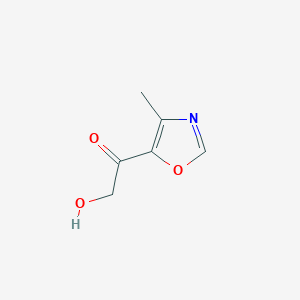
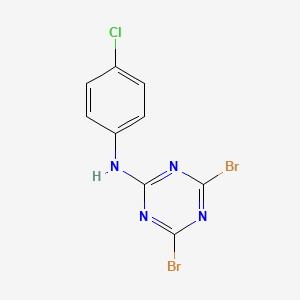

![azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-2,8-ditritio-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13741329.png)
